molecular formula C13H16N2 B11899277 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole

1-Methyl-4-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B11899277
M. Wt: 200.28 g/mol
InChI Key: QFTLZTNNJWGNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(pyrrolidin-2-yl)-1H-indole is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . It features an indole scaffold, a versatile heterocyclic structure that is a privileged core in medicinal chemistry due to its presence in a wide array of biologically active molecules and FDA-approved drugs . The indole nucleus is known for its aromatic nature, arising from the delocalization of ten π-electrons, and is a common pharmacophore in drug discovery . Compounds containing the indole structure are investigated for a broad spectrum of biological activities. Research into indole derivatives has shown their potential in areas such as cancer treatment, infectious disease management, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders . Specifically, molecules combining indole and pyrrolidine motifs, similar to this compound, are of significant interest in modern pharmaceutical research for designing new therapeutic agents . This compound is intended for use in research and development laboratories as a key intermediate or building block. It can be utilized in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, and for screening in various biological assays . Researchers value this scaffold for its potential to interact with diverse biological targets and its structural versatility, which allows for chemical modifications to optimize drug-like properties such as solubility and metabolic stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-4-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-9-7-11-10(4-2-6-13(11)15)12-5-3-8-14-12/h2,4,6-7,9,12,14H,3,5,8H2,1H3

InChI Key

QFTLZTNNJWGNQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C3CCCN3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Indole Pyrrolidine Systems

Strategic Approaches to Indole (B1671886) Core Modification

The modification of the indole core is a critical aspect of synthesizing complex molecules like 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole. Key strategies involve the selective functionalization of the indole nitrogen and the formation of the pyrrolidine (B122466) ring at a specific position on the indole nucleus.

N-methylation of the indole nitrogen is a fundamental step in the synthesis of the target compound. Classical methods for this transformation often involve the use of methyl iodide or dimethyl sulfate (B86663) with strong bases like sodium hydride (NaH) or sodium amide (NaNH2). st-andrews.ac.uk However, these reagents are often toxic and corrosive. st-andrews.ac.ukacs.org

More contemporary and environmentally benign approaches utilize dimethyl carbonate (DMC) as a methylating agent. acs.orgresearchgate.net The reaction with DMC can be performed in the presence of a base such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF). acs.org The efficiency of DMC-based methylation can be enhanced through the use of catalysts. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to effectively catalyze the N-methylation of indoles with DMC, leading exclusively to the N-methylated product. st-andrews.ac.uk Phase-transfer catalysis (PTC) represents another efficient strategy, using catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) in the presence of a base to facilitate the methylation. google.comnih.govgoogle.com

A recent development involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a solid, non-toxic, and easy-to-handle methylating agent. acs.orgnih.gov This method, utilizing a mild base like cesium carbonate (Cs2CO3) in a solvent such as toluene, offers high yields and excellent functional group tolerance, making it suitable for late-stage methylation. acs.orgnih.gov

Table 1: Comparison of Indole N-Methylation Methods

Methylating Agent Base / Catalyst Solvent Temperature Key Features
Methyl Iodide / Dimethyl Sulfate NaH, NaNH2, KOH Various --- Classical, high reactivity but toxic reagents. st-andrews.ac.ukacs.org
Dimethyl Carbonate (DMC) K2CO3 / DABCO DMF Reflux (~130°C) Greener reagent, catalyst improves selectivity. st-andrews.ac.ukacs.org
Dimethyl Carbonate (DMC) K2CO3 / Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) DMF ~120-134°C Suitable for large-scale production, avoids high pressure. google.comgoogle.com
Phenyl trimethylammonium iodide Cs2CO3 Toluene 120°C Safe, solid reagent, high monoselectivity and yield. acs.orgnih.govorganic-chemistry.org

The construction of the pyrrolidine ring and its attachment to the indole core is a significant synthetic challenge. Annulation strategies involve forming a new ring fused to the existing indole structure. One conceptual approach involves the intramolecular Fischer indole synthesis, where an aryl hydrazide with a ketone or aldehyde-containing side chain undergoes acid-promoted cyclization to form a 3,4-fused tricyclic indole. acs.org This method builds the indole ring in a way that incorporates a pre-existing ring that can be a precursor to the pyrrolidine.

Another strategy is the redox-annulation of cyclic secondary amines, like pyrrolidine, with α-ketoamides. acs.org This approach, often catalyzed by benzoic acid, can create polycyclic systems where a pyrrolidine ring is fused to another heterocyclic structure. acs.org While not a direct synthesis of 4-(pyrrolidin-2-yl)-1H-indole, these methods illustrate the principle of building fused ring systems. The linkage of a pyrrolidine ring to the indole scaffold can also be achieved through multi-step sequences, often starting from functionalized indoles and pyrrolidine precursors.

Advanced Synthetic Reactions for Indole-Pyrrolidine Construction

Modern synthetic chemistry offers powerful tools for constructing complex molecules like this compound. These include transition-metal-catalyzed cross-coupling reactions, electrophilic substitutions, and reductive transformations.

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing the indole-pyrrolidine system. For instance, the Heck reaction, a palladium-catalyzed reaction between an aryl halide and an alkene, can be employed. A synthetic route towards a related compound, Eletriptan, which features a 3-substituted (R)-1-methylpyrrolidin-2-ylmethyl indole, utilizes a Heck reaction between a 5-bromo-indole derivative and phenyl vinyl sulfone. nih.gov This highlights the utility of palladium catalysis in functionalizing the indole ring.

The Buchwald-Hartwig amination, another palladium-catalyzed reaction, can be used to form the N-aryl bond, potentially linking a pyrrolidine precursor to the indole core. A modification of the Fischer indole synthesis uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the indole ring itself. wikipedia.org Furthermore, palladium catalysis can be used for the N-vinylation of azaheterocycles like indoles and pyrroles, demonstrating its utility in forming various linkages. researchgate.netthermofisher.cn

Table 2: Examples of Palladium-Catalyzed Reactions in Indole Synthesis

Reaction Type Reactants Catalyst System Purpose
Heck Reaction 5-Bromo-indole derivative, Phenyl vinyl sulfone Palladium-based catalyst C-C bond formation to functionalize the indole ring. nih.gov
Buchwald-Fischer Indole Synthesis Aryl bromide, Hydrazone Palladium catalyst Construction of the indole ring system. wikipedia.org
N-Vinylation Indole, Vinyl triflate Palladium catalyst Formation of N-vinyl indole derivatives. researchgate.netthermofisher.cn
Suzuki Coupling Bromo-indolyl precursors, Boronic acids Palladium complexes C-C bond formation for functionalization. bhu.ac.in

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. wikipedia.orgthermofisher.cnorganic-chemistry.org It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbhu.ac.in By choosing appropriately substituted precursors, this method can be adapted to synthesize 4-substituted indoles. An intramolecular version of this reaction can directly generate 3,4-fused tricyclic indoles. acs.org

Once the indole ring is formed, electrophilic substitution reactions can be used to introduce substituents. While the indole C3 position is the most nucleophilic and typically reacts with electrophiles, substitution at other positions can be achieved. bhu.ac.in For example, nitration of 2-methylindole (B41428) under acidic conditions can lead to substitution at the C5 position. bhu.ac.in The synthesis of derivatives of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole has been achieved through electrophilic substitution at the indole nitrogen (N1 position) using various halides. google.com The generation of highly reactive (1H-indol-3-yl)methyl electrophiles allows for subsequent nucleophilic substitution at the 3'-position, providing a route to various 3-substituted indoles. organic-chemistry.org

The formation of the pyrrolidine ring itself often relies on reductive transformations. A common strategy is the reductive amination of a suitable keto-acid or keto-ester. For example, pyrrolidones can be synthesized via the reductive amination of levulinic acid. researchgate.net These pyrrolidones can then be further reduced to the corresponding pyrrolidines.

Another major pathway starts from proline or its derivatives, which are cyclic precursors containing the pyrrolidine skeleton. nih.gov The reduction of proline using reagents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4) yields prolinol, a key starting material for many pyrrolidine-containing compounds. nih.gov The pyrrolidine ring can also be formed through the cyclization of acyclic compounds. For instance, an engineered imine reductase (IRED) can catalyze the asymmetric reductive amination of N-Boc-piperidone to produce a chiral pyrrolidinamine derivative, showcasing a biocatalytic approach to ring construction. scispace.com

Stereoselective Synthesis of Chiral Indole-Pyrrolidine Centers

The creation of specific stereoisomers (enantiomers or diastereomers) of indole-pyrrolidine systems is critical, as the biological activity of such molecules is often dependent on their three-dimensional structure. A key challenge lies in controlling the chirality at the point of connection between the indole and pyrrolidine rings.

One advanced approach involves biocatalysis, utilizing enzymes to achieve high enantioselectivity. escholarship.orgnih.gov Researchers have successfully employed directed evolution on cytochrome P411 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides. escholarship.orgnih.gov This "new-to-nature" enzymatic reaction forges the chiral pyrrolidine ring with high efficiency and selectivity. nih.gov For instance, engineered variants of cytochrome P411, such as P411-PYS-5149, can catalyze the insertion of an alkyl nitrene into C-H bonds to form pyrrolidine derivatives with excellent enantioselectivity. escholarship.orgnih.gov While this method has been demonstrated for various pyrrolidine syntheses, its application to substrates like indole-containing azides has shown moderate yields, indicating both the potential and the challenges of this technique for creating specific indole-pyrrolidine linkages. acs.org

Another strategy for achieving stereoselectivity is to start with a chiral precursor. Chiral pyrrolidines can be synthesized from readily available chiral starting materials like 2,3-O-iso-propylidene-D-erythronolactol. nih.gov The synthesis of Eletriptan, a drug containing a chiral (R)-1-methylpyrrolidin-2-yl-methyl group attached to an indole, relies on the reaction of 5-bromo-1H-indole with a pre-existing chiral pyrrolidine derivative. mdpi.com This highlights the importance of synthesizing or obtaining the chiral pyrrolidine moiety in an enantiomerically pure form before its attachment to the indole core. mdpi.com Proline and its derivatives, such as 4-hydroxyproline (B1632879), are also common starting points for the synthesis of enantiopure pyrrolidine-containing compounds. mdpi.comfu-berlin.de

The following table summarizes key findings in the stereoselective synthesis of chiral pyrrolidine centers.

MethodKey FeaturesStarting MaterialsTargetReference
Biocatalytic C-H AminationUses directed evolution of cytochrome P411 enzymes; high enantioselectivity.Organic azidesChiral Pyrrolidines/Indolines escholarship.orgnih.gov
Chiral Pool SynthesisUtilizes readily available chiral molecules as starting points.2,3-O-iso-propylidene-D-erythronolactolChiral Pyrrolidines nih.gov
Precursor CouplingCouples a pre-synthesized chiral pyrrolidine with the indole moiety.5-bromo-1H-indole, chiral pyrrolidine derivativeEletriptan mdpi.com
Proline-based SynthesisEmploys proline or hydroxyproline (B1673980) as chiral building blocks.Proline, 4-hydroxyproline derivativesEnantiopure Pyrrolidin-2-yl substituted heterocycles mdpi.comfu-berlin.de

Analog Synthesis and Structural Diversification Techniques

The synthesis of analogs and the structural diversification of the this compound scaffold are crucial for exploring structure-activity relationships. Various synthetic methodologies allow for modifications at different positions of both the indole and pyrrolidine rings.

One powerful technique is the use of donor-acceptor (DA) cyclopropanes. nih.gov These strained rings can react with N-nucleophiles, like anilines, in a ring-opening and subsequent cyclization cascade to form 1,5-substituted pyrrolidin-2-ones. nih.gov This method provides a route to modify the substituent at the 1-position (the nitrogen of the pyrrolidine ring) and the 5-position. nih.gov

Combinatorial synthesis approaches, such as the three-component 1,3-dipolar cycloaddition reaction, offer a means to rapidly generate a library of diverse structures. nih.gov This reaction can involve the in-situ generation of azomethine ylides from the condensation of a dicarbonyl compound (like isatin, an indole derivative) and a secondary amino acid, which then react with a dipolarophile. nih.gov This strategy allows for the creation of complex polycyclic systems containing the spirooxindole-pyrrolidine motif. nih.gov

Further diversification can be achieved through modifications of the indole core itself. For example, palladium-catalyzed coupling reactions on halogenated indole precursors are a common method to introduce a variety of substituents. mdpi.comfu-berlin.de The synthesis of Eletriptan involves a Heck reaction to add a side chain to the 5-position of the indole ring. google.com Additionally, functionalization of the pyrrole (B145914) ring of an indole precursor before the final cyclization to form the indole can provide access to specifically substituted analogs. acs.org For instance, gold-catalyzed cyclization of 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols can lead to 4-hydroxyindoles. acs.org

The following table summarizes various techniques for analog synthesis and structural diversification.

TechniqueDescriptionApplicationReference
Donor-Acceptor Cyclopropane ChemistryRing-opening and cyclization with N-nucleophiles to form substituted pyrrolidinones.Synthesis of 1,5-substituted pyrrolidin-2-one analogs. nih.gov
1,3-Dipolar CycloadditionThree-component reaction to generate complex spirooxindole-pyrrolidine derivatives.Combinatorial synthesis of diverse polycyclic heterocycles. nih.gov
Palladium-Catalyzed Cross-CouplingHeck, Suzuki, and other coupling reactions on halogenated indoles to introduce new substituents.Functionalization of the indole core, as in the synthesis of Eletriptan. mdpi.comgoogle.com
Gold-Catalyzed CyclizationCyclization of functionalized pyrrole precursors to form substituted indoles.Synthesis of 4-hydroxyindole (B18505) analogs. acs.org
Proline/Hydroxyproline-based SynthesisUse of chiral proline derivatives to build substituted pyrrolidine rings that are then coupled to form complex molecules.Synthesis of diverse pyrrolidine-containing drugs like Daclatasvir. mdpi.com mdpi.comfu-berlin.de

Purification and Characterization Methodologies

The isolation and structural confirmation of this compound and its analogs rely on standard and advanced laboratory techniques.

Purification: Purification is essential to remove unreacted starting materials, byproducts, and other impurities. A common and effective method is column chromatography. fu-berlin.degoogle.comprepchem.com For example, in the synthesis of a precursor to Eletriptan, the intermediate was purified on a silica (B1680970) gel column using an acetone/triethylamine mixture as the eluent. google.com The choice of solvent system is critical for achieving good separation. fu-berlin.deprepchem.com Flash column chromatography (FCC) with eluents like dichloromethane (B109758) is also frequently employed. prepchem.com

Following chromatographic purification, recrystallization or precipitation is often used to obtain the final product in high purity. Dissolving the compound in a suitable solvent (e.g., acetone, isopropanol) and then adding an anti-solvent (e.g., water) can induce crystallization of the pure compound, leaving impurities behind in the solution. google.com

Characterization: Once purified, the identity and structure of the compound are confirmed using a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nih.govmdpi.com ¹H NMR provides information about the chemical environment of protons, their connectivity (through coupling patterns), and their relative numbers (through integration). nih.govmdpi.com For instance, characteristic signals for the methyl group on the indole nitrogen, the protons of the pyrrolidine ring, and the aromatic protons of the indole core would be expected. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule. nih.govmdpi.com Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC, NOESY) can be used for more complex structures to definitively assign all proton and carbon signals and to determine stereochemistry. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound. google.com Chiral HPLC, using a chiral stationary phase, is specifically used to determine the enantiomeric ratio (er) or enantiomeric excess (ee) of stereoselective synthesis products. acs.org This is vital for confirming the success of a stereoselective reaction. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound. rsc.org

The table below provides a summary of characterization methodologies.

TechniquePurposeInformation ObtainedReference
¹H NMRStructural ElucidationChemical environment, number, and connectivity of protons. nih.govmdpi.com
¹³C NMRStructural ElucidationCarbon skeleton of the molecule. nih.govmdpi.com
2D NMRDetailed Structural & Stereochemical AnalysisConnectivity between protons (COSY), direct C-H correlation (HSQC/HMQC), long-range C-H correlation (HMBC), and through-space proton proximities (NOESY). mdpi.comresearchgate.net
HPLCPurity Assessment & Enantiomeric Ratio DeterminationPurity of the compound; separation and quantification of enantiomers. acs.orggoogle.com
Mass Spectrometry (MS/HRMS)Molecular Weight & Formula DeterminationMolecular weight and elemental composition of the molecule. nih.govrsc.org

Elucidation of Molecular Mechanisms and Biological Targets of Indole Pyrrolidine Compounds

Receptor Binding and Modulation

A thorough search of scientific literature did not yield any specific data on the receptor binding and modulation profile of 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole for the targets outlined below.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

There is no available research in the public domain that specifically investigates or documents the activity of this compound as an allosteric modulator of the Cannabinoid Receptor 1 (CB1). While other indole-based compounds have been explored for their potential to allosterically modulate the CB1 receptor, the specific binding and functional effects of this compound on this receptor have not been reported.

Serotonin (B10506) 5-HT1B/1D Receptor Ligand Interactions

No published studies were found that describe the interaction of this compound with Serotonin 5-HT1B or 5-HT1D receptors. Consequently, there is no data available on its binding affinity, agonistic, or antagonistic activity at these receptor subtypes.

Smoothened (SMO) Inhibition in Hedgehog Signaling Pathway

The potential for this compound to act as an inhibitor of the Smoothened (SMO) receptor within the Hedgehog signaling pathway has not been described in the available scientific literature. Research on other novel indole (B1671886) derivatives has shown inhibition of SMO, but this specific compound is not mentioned among them.

Enzyme Inhibition Profiles

Similar to the receptor binding profiles, there is a lack of specific research on the enzyme inhibition capabilities of this compound for the enzymes listed below.

Kinase Inhibition (e.g., Src Kinase)

There are no publicly accessible research findings that detail the inhibitory activity of this compound against Src Kinase or other kinases. Its potential as a kinase inhibitor remains uninvestigated in published studies.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase 2 (TDO2) Dual Inhibition

No evidence was found in the scientific literature to suggest that this compound functions as a dual inhibitor of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2).

Cyclooxygenase (COX) Isozyme Modulation

The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with many derivatives demonstrating inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.gov The two main isoforms, COX-1 and COX-2, present different physiological roles. COX-1 is constitutively expressed and involved in cytoprotective functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities. nih.gov Notably, compound S3 from this series showed significant anti-inflammatory effects and selective inhibition of COX-2 expression, suggesting a safer gastrointestinal profile compared to non-selective NSAIDs. nih.gov Docking studies revealed that compound S3 binds to the COX-2 active site, forming hydrogen bonds with Tyr 355 and Arg 120, similar to the binding of indomethacin. nih.gov

More recently, indole-chalcone hybrids have been investigated as potential analgesic and anti-inflammatory agents. acs.org These compounds have shown promise in reducing pain and inflammation in various animal models, suggesting their potential to modulate pain signaling pathways. acs.org

Table 1: Cyclooxygenase (COX) Isozyme Modulation by Indole Derivatives

Compound Target Activity Key Findings Reference
S3 COX-2 Selective Inhibitor Showed significant anti-inflammatory activity with gastric sparing effects. Formed hydrogen bonds with Tyr 355 and Arg 120 in the COX-2 active site. nih.gov
Indole-chalcone hybrids Pain and Inflammation Pathways Analgesic and Anti-inflammatory Demonstrated antinociceptive and anti-inflammatory effects in animal models. acs.org

MDM2-p53 Protein-Protein Interaction Disruption

The interaction between the MDM2 protein and the p53 tumor suppressor is a critical regulatory point in cell cycle control and apoptosis. nih.gov Inhibition of this interaction can reactivate p53 function, leading to the selective death of cancer cells. nih.gov The indole and oxindole (B195798) scaffolds have been recognized as effective mimics of the tryptophan (Trp23) residue of p53, which is crucial for binding to MDM2. nih.gov

Structure-based design has led to the discovery of novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds as potent and chemically stable inhibitors of the MDM2-p53 interaction. nih.gov These compounds have been optimized to bind effectively to the MDM2 protein, disrupting its interaction with p53. nih.gov This class of compounds represents a promising avenue for the development of novel cancer therapeutics. nih.gov

Table 3: MDM2-p53 Protein-Protein Interaction Disruption by Indole-Pyrrolidine Compounds

Compound Class Target Activity Key Findings Reference
Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives MDM2-p53 Interaction Inhibitor Act as chemically stable and orally active inhibitors, disrupting the protein-protein interaction. nih.gov

Other Pharmacological Target Engagements in Indole-Pyrrolidine Research

The versatile nature of the indole-pyrrolidine scaffold has led to its exploration against a wide array of other pharmacological targets. frontiersin.orgrsc.org Derivatives of this core structure have demonstrated a multitude of biological activities, including:

Antimicrobial Activity: Thiazole-pyrrolidine derivatives containing an indole group have shown potent anti-tuberculosis activity. frontiersin.org Spirooxindole pyrrolidine-linked indole and imidazole (B134444) hybrids have exhibited significant antifungal activity against clinically isolated fungal strains. nih.gov

Antiviral and Antimalarial Potential: The pyrrolidine (B122466) ring is a common feature in various antiviral and antimalarial compounds. frontiersin.org

Central Nervous System (CNS) Activity: Indole-pyrrolidine derivatives have been investigated as selective modulators of serotonin receptors, particularly the 5-HT2A receptor, for the potential treatment of mental disorders. nih.gov Psychedelic compounds, which are often agonists or partial agonists at these receptors, are known to alter perception, mood, and cognitive processes. nih.gov

Enzyme Inhibition: Beyond the targets already discussed, pyrrolidine derivatives have been shown to inhibit various other enzymes, contributing to their diverse pharmacological profile. frontiersin.org

The pyrrolidine ring, with its non-planar structure and stereogenic centers, provides a three-dimensional scaffold that is highly valuable in drug discovery for creating molecules with specific biological activities.

Table 4: Other Pharmacological Targets of Indole-Pyrrolidine Compounds

Compound Class Target/Activity Key Findings Reference
Thiazole-pyrrolidine derivatives Anti-tuberculosis Showed better activity against Mycobacterium tuberculosis than reference drugs. frontiersin.org
Spirooxindole pyrrolidine hybrids Antifungal Active against clinically isolated fungal strains. nih.gov
3-Pyrrolidine-indole derivatives 5-HT2A Receptor Modulation Investigated for the potential treatment of mental disorders. nih.gov

Structure Activity Relationship Sar Studies of 1 Methyl 4 Pyrrolidin 2 Yl 1h Indole and Its Congeners

Influence of Indole (B1671886) Ring Substitutions on Bioactivity

The indole nucleus is a versatile scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Modifications to the indole ring of 1-methyl-4-(pyrrolidin-2-yl)-1H-indole analogs can significantly alter their pharmacological profile.

N-Methylation Effects on Receptor Affinity and Functional Efficacy

N-methylation of the indole ring is a critical modification that can profoundly impact a compound's interaction with its biological target. The use of dimethyl carbonate (DMC) has been explored as an environmentally friendly method for the N-methylation of indole compounds. google.com Studies on various indole substrates have shown that this method can lead to high yields of N-methylated products, generally exceeding 95%. google.com However, the success of N-methylation with DMC can be substrate-dependent. For instance, while many indole derivatives are efficiently methylated, compounds like gramine, indole-3-methanol, indole-3-ethanol, and tryptamine (B22526) have been reported to yield complex mixtures of unidentified products. google.com

The presence of electron-withdrawing groups on either the phenyl or pyrrole (B145914) ring of the indole system does not significantly affect the reaction time or yield of N-methylation. google.com This suggests that the electronic properties of distant substituents have a minimal impact on the N-methylation process itself. However, these substitutions can be crucial for the ultimate biological activity of the molecule.

In the context of specific receptor interactions, N-methylation can be a key determinant of affinity and efficacy. For example, in a series of 3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, the N-methyl group on the pyrrolidine (B122466) ring was a common feature of high-affinity ligands for the human 5-HT1B/1D receptors. nih.gov

Impact of Substituents at Indole C-3, C-4, C-5 Positions on Target Interactions

Substitutions at various positions on the indole ring play a crucial role in modulating the biological activity of 4-(pyrrolidin-2-yl)-1H-indole derivatives.

C-3 Position: The C-3 position of the indole ring is a frequent point of modification. In a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitutions at this position were pivotal in developing potent and selective agonists for the h5-HT1D receptor. nih.gov

C-4 Position: The linkage of the pyrrolidine ring at the C-4 position of the indole is a defining feature of the parent compound. The nature of this linkage and the substituents on the pyrrolidine itself are critical for bioactivity.

C-5 Position: Modifications at the C-5 position of the indole ring have been shown to significantly influence receptor selectivity. For instance, in the development of selective h5-HT1D receptor agonists, modification of the indole 5-substituent led to oxazolidinone derivatives with up to 163-fold selectivity over the h5-HT1B subtype. nih.gov This highlights the importance of the C-5 position in fine-tuning the pharmacological profile of these compounds. In another study, a series of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were synthesized and found to be high-affinity ligands for human 5-HT1B/1D receptors, demonstrating the importance of substituents at this position for receptor binding. nih.govresearchgate.net

Pyrrolidine Moiety Modifications and Stereochemical Considerations

The pyrrolidine ring is another key component of the this compound scaffold, and its modifications, including stereochemistry and substitutions, are critical for biological activity.

Stereochemistry at Pyrrolidine C-2 and its Role in Ligand Selectivity

The stereochemistry at the C-2 position of the pyrrolidine ring, where it attaches to the indole, is a crucial determinant of ligand selectivity. The spatial arrangement of the substituent at this chiral center dictates how the molecule fits into the binding pocket of its target receptor.

For instance, in a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the initial lead compound, a pyrrolidine derivative, exhibited a 9-fold selectivity for h5-HT1D over h5-HT1B receptors. nih.gov This inherent selectivity, influenced by the pyrrolidine structure, was further enhanced by other modifications. Studies on (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have also underscored the importance of the (R)-configuration at the pyrrolidine C-2 position for achieving high affinity for h5-HT1B/1D receptors. nih.gov

The conformation of the pyrrolidine ring itself, which can be influenced by substituents, also plays a role. The pyrrolidine ring often adopts an envelope conformation to minimize steric strain.

Substituent Effects on Pyrrolidine Ring Nitrogen and Carbon Atoms

Substituents on both the nitrogen and carbon atoms of the pyrrolidine ring can significantly impact the pharmacological properties of the parent compound.

Nitrogen Substituents: The basicity of the pyrrolidine nitrogen is a key factor in its interaction with biological targets. nih.gov N-methylation is a common strategy to modulate this basicity and improve receptor affinity. In the case of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitution on the pyrrolidine ring with methylbenzylamine groups resulted in compounds with nanomolar affinity for the h5-HT1D receptor and a remarkable 100-fold selectivity over the h5-HT1B receptor. nih.gov

Carbon Substituents: Substitutions on the carbon atoms of the pyrrolidine ring can influence both the potency and the pharmacokinetic profile of the molecule. For example, introducing a methyl group at the C-3 position of the pyrrolidine ring can prevent metabolic instability and improve pharmacokinetic properties. nih.gov In other instances, substituents at the C-3 position of a pyrrolidine-2,5-dione scaffold have been shown to strongly affect anticonvulsant activity. nih.gov

Linker Region and Peripheral Group Contributions to Pharmacological Activity

The length and flexibility of a linker can influence how the key pharmacophoric elements are presented to the receptor. For instance, elongation of an alkyl linker in some indole derivatives has been shown to yield potent inhibitors of certain enzymes. nih.gov The introduction of a carbonyl moiety within the linker can also be a critical factor for receptor binding. nih.gov

Computational Approaches to SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing a framework to understand how the chemical structure of a compound influences its biological activity. In recent years, computational methods have become indispensable in expediting this process. These in silico techniques allow for the prediction of a molecule's properties and its interaction with biological targets, thereby guiding the synthesis of more potent and selective analogs.

For the compound This compound and its congeners, a detailed computational SAR elucidation has not been extensively reported in publicly available scientific literature. However, the methodologies applied to structurally related indole and pyrrolidine derivatives can provide a blueprint for how such an analysis would be approached. These computational strategies are crucial for identifying key structural features and physicochemical properties that govern the biological activity of these classes of compounds.

Computational approaches to SAR can be broadly categorized into molecular docking and quantitative structure-activity relationship (QSAR) studies. Molecular docking simulations are instrumental in predicting the binding orientation of a ligand within the active site of a target protein. This method helps in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding affinity. For instance, in studies of other indole derivatives, molecular docking has been used to predict how modifications to the indole scaffold would affect binding to specific enzymes or receptors. nih.govnih.gov

QSAR modeling, on the other hand, establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjchemlett.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. A typical QSAR study involves developing a model based on a training set of compounds with known activities and then validating the model's predictive power using a test set. researchgate.net For analogs of This compound , QSAR could be employed to predict how substitutions on the indole ring or the pyrrolidine moiety would impact a specific biological effect.

While specific computational SAR data for This compound is not available, the general framework for such an investigation would involve:

Target Identification and Homology Modeling: If the biological target is known, its three-dimensional structure is obtained from protein data banks or generated through homology modeling if an experimental structure is unavailable.

Molecular Docking: This compound and a series of its virtual or synthesized analogs would be docked into the active site of the target protein to predict binding modes and affinities.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and lipophilic properties, would be calculated for each analog.

QSAR Model Development: Statistical methods would be used to build a QSAR model that correlates the calculated descriptors with the experimentally determined biological activities of the compounds. researchgate.net

Such computational studies would be invaluable in rationally designing novel congeners of This compound with improved activity profiles, guiding synthetic efforts toward the most promising candidates and minimizing the need for extensive and costly experimental screening.

Preclinical Pharmacological Investigations and Diverse Biological Activities

In Vitro Biological Activity Assessments

In vitro studies are fundamental to discovering the biological potential of a chemical entity. Such assessments for various indole (B1671886) and pyrrolidine (B122466) derivatives have uncovered activities ranging from antimicrobial to anticancer effects. nih.govnih.gov

No specific studies detailing the antiviral activity of 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole were identified. Research on other indole derivatives has shown that certain structural features are crucial for antiviral effects, though these findings cannot be directly extrapolated to the subject compound. nih.gov

There is no available data on the antifungal properties of this compound. Studies on other, structurally different, indole- and pyrrolidine-containing compounds have demonstrated antifungal potential against various fungal species like Candida and Aspergillus. nih.govnih.gov For instance, 1H-Indole-4,7-diones and a dihydropyrrole derivative have been reported to possess activity against several fungi. nih.govnih.gov

Specific investigations into the antimicrobial or antibacterial activity of this compound are not present in the reviewed literature. The broader class of indole derivatives has been a source for developing new antimicrobial agents, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. journal-jop.orgnih.gov Similarly, certain tryptamines bearing a pyrrolidin-2-one moiety have demonstrated antibacterial properties. researchgate.net

No dedicated cytotoxicity or anticancer studies for this compound against any cell lines were found. The pyrrolidin-2-one scaffold, a related structure, is present in various compounds that have been investigated for anticancer properties. nih.gov Furthermore, different substituted indole derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7, with some showing potent effects. nih.govnih.govnih.gov

The antioxidant potential of this compound has not been reported in the available literature. The indole nucleus is a component of molecules studied for their antioxidant capabilities, and the introduction of certain functional groups, like a tosyl moiety, has been explored in the design of new antioxidant agents. mdpi.comresearchgate.net

There are no specific preclinical studies evaluating the analgesic effects of this compound. Research on other, structurally distinct, pyrrolidine derivatives has shown that this chemical class can produce analgesic activity. nih.gov

Anti-inflammatory Effects

There is no specific information available in the public domain regarding the anti-inflammatory effects of this compound. Studies on other indole and pyrrolidine derivatives have shown anti-inflammatory potential. For instance, novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3''-indoline] derivatives have been synthesized and screened for their anti-inflammatory activity, with some compounds showing notable efficacy relative to standard drugs like indomethacin. researchgate.net Similarly, certain 1,5-disubstituted indole derivatives have demonstrated anti-inflammatory activity in pharmacological screenings. researchgate.net However, these findings relate to different molecular structures and cannot be extrapolated to this compound.

Anticoccidial Activity

No data could be found concerning the anticoccidial activity of this compound. The field of anticoccidial drug discovery has explored a wide range of chemical classes, including ionophores, triazines, and thiamine (B1217682) analogues, but indole-pyrrolidine structures have not been a primary focus in the available literature. nih.gov

Preclinical In Vivo Efficacy Studies

Information regarding in vivo efficacy studies for this compound is not present in the available scientific literature. The following sections reflect the absence of data for this specific compound.

Tumor Growth Inhibition in Xenograft Models

There are no published studies on the use of this compound for tumor growth inhibition in xenograft models. While the indole nucleus is a key feature in many anticancer agents and numerous indole derivatives have been evaluated for their antitumor activity, specific data for this compound is lacking. nih.gov

In Vivo Target Engagement Studies

No in vivo target engagement studies for this compound have been reported. Such studies are crucial for understanding a compound's mechanism of action within a living organism, but this information is not available for the specified molecule.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Detailed research findings, including specific pharmacodynamic biomarkers and corresponding data from preclinical models for the compound this compound, are not extensively available in publicly accessible scientific literature. The evaluation of pharmacodynamic (PD) biomarkers is a critical step in preclinical drug development, providing essential insights into a compound's mechanism of action and its effects on biological systems. These biomarkers can be molecular, cellular, or physiological changes that occur in response to drug administration and are crucial for establishing a dose-response relationship and predicting clinical efficacy.

While direct studies on this compound are scarce, the broader class of indole and pyrrolidine derivatives has been investigated for various biological activities, suggesting potential avenues for biomarker evaluation. For instance, related compounds have shown affinity for central nervous system (CNS) targets, such as serotonin (B10506) and dopamine (B1211576) receptors. In such cases, preclinical pharmacodynamic studies would typically involve measuring changes in neurotransmitter levels or receptor occupancy in animal models.

Furthermore, some indole derivatives have been explored for their anti-inflammatory or anticancer properties. In these contexts, relevant pharmacodynamic biomarkers could include the modulation of inflammatory cytokines (e.g., TNF-α, IL-6), inhibition of specific enzymes like cyclooxygenases (COX), or markers of apoptosis and cell cycle arrest in tumor models.

The process of identifying and validating pharmacodynamic biomarkers is a complex endeavor that involves a combination of in vitro and in vivo studies. For a novel compound like this compound, initial in vitro screening would likely identify its primary biological target. Subsequent preclinical studies in animal models would then focus on measuring the engagement of this target and its downstream physiological effects.

Without specific published data, any discussion on the pharmacodynamic biomarker evaluation of this compound remains speculative and would be based on the activities of structurally similar compounds. The following table illustrates hypothetical pharmacodynamic biomarkers that could be evaluated for a compound with CNS activity, based on general knowledge of related drug classes.

Hypothetical Pharmacodynamic Biomarkers for a CNS-Active Indole-Pyrrolidine Derivative

Biomarker CategorySpecific BiomarkerPreclinical ModelPotential Measurement
Neurochemical Dopamine D2 Receptor OccupancyRatPositron Emission Tomography (PET)
Serotonin (5-HT) Levels in StriatumMouseMicrodialysis followed by HPLC
Gene Expression c-Fos expression in the prefrontal cortexRatImmunohistochemistry or qPCR
Electrophysiological Firing rate of dopaminergic neuronsRatIn vivo electrophysiology

This table is for illustrative purposes only and is not based on published data for this compound.

The successful identification and validation of such biomarkers in preclinical models would be instrumental in guiding the clinical development of this compound, allowing for more informed dose selection and a clearer understanding of its therapeutic potential.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbibliomed.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves sampling various conformations of the ligand within the protein's binding site and scoring them based on binding energy calculations. nih.gov

For a compound like 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole, a molecular docking study would elucidate how it might interact with a specific protein target. The indole (B1671886) nucleus, a common scaffold in bioactive molecules, can participate in various non-covalent interactions. These include:

Hydrogen Bonding: The nitrogen atom in the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor, while the N-H group, if present in a related analogue, could be a donor.

Hydrophobic Interactions: The aromatic indole ring and the aliphatic pyrrolidine ring are capable of forming hydrophobic interactions with nonpolar amino acid residues of a protein. nih.gov

π-π Stacking: The indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the protein's active site. nih.gov

Validation of a docking protocol is a standard and essential step, often achieved by redocking a co-crystallized ligand into the protein's active site to ensure the computational method can accurately reproduce the experimentally determined binding pose. nih.gov The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides an estimate of the ligand's potency. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

Before a compound can be considered for further development, its pharmacokinetic profile must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions offer a rapid and cost-effective way to assess these properties before synthesis. srce.hrmdpi.com These models use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. researchgate.netresearchgate.net

Lipophilicity and aqueous solubility are fundamental properties that significantly influence a drug's absorption and distribution. mdpi.comvcclab.org

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), lipophilicity measures a compound's affinity for a lipid-like environment versus an aqueous one. For orally administered drugs, a balanced lipophilicity is crucial; a logP value of ≤ 5 is one of the criteria in Lipinski's rule of five. vcclab.org Various computational models, such as ALOGPS, XLOGP3, and more advanced neural network-based approaches, are used for prediction. vcclab.orgnih.gov

Aqueous Solubility: This property, typically given as logS (the logarithm of the molar solubility), affects how well a compound dissolves in the gastrointestinal tract before absorption. Poor solubility is a major hurdle in drug development. nih.gov

Below is a table illustrating the type of data generated from in silico prediction tools for these properties.

Table 1: Representative In Silico Lipophilicity and Solubility Predictions Note: The following values are representative examples for illustrative purposes and are not experimentally verified data for this compound.

ParameterPredicted ValueInterpretation
logP (Octanol/Water) 2.5 - 3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
logS (Aqueous Solubility) -3.0 to -4.0Suggests moderate to low aqueous solubility.

The ability of a compound to be absorbed from the gut into the bloodstream is a critical determinant of its oral bioavailability. nih.gov

Gastrointestinal (GI) Absorption: Prediction models estimate the likelihood of a compound being absorbed through the intestinal wall. This is often reported as a simple high or low probability.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal barrier. In silico models predict the permeability of a compound across these cells, often reported as a logPapp value (apparent permeability coefficient). nih.gov High permeability is desirable for oral drug candidates.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells back into the intestinal lumen, reducing absorption. In silico tools predict whether a compound is likely to be a substrate of P-gp. nih.gov Not being a substrate is generally a favorable property.

The table below shows a typical output for predicted absorption properties.

Table 2: Representative In Silico Absorption Predictions Note: The following values are representative examples for illustrative purposes and are not experimentally verified data for this compound.

ParameterPredicted OutcomeInterpretation
Gastrointestinal (GI) Absorption HighThe compound is likely to be well-absorbed from the intestines.
Caco-2 Permeability (logPapp) > 0.90Predicts high permeability across the intestinal barrier.
P-gp Substrate NoThe compound is not likely to be removed by the P-gp efflux pump.

Quantum Chemical Calculations and Spectroscopic Property Prediction (e.g., DFT Studies on Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.combohrium.com These methods can be used to optimize the molecule's 3D geometry, calculate its spectroscopic properties, and derive various chemical reactivity descriptors. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich regions (nucleophilic sites, often colored red or yellow) and electron-poor regions (electrophilic sites, colored blue), providing insights into how the molecule will interact with other species. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov

The following table provides an example of data that would be generated from a DFT study.

Table 3: Representative Quantum Chemical Descriptors Calculated via DFT Note: The following values are representative examples for illustrative purposes and are not experimentally verified data for this compound.

ParameterRepresentative Value (eV)Description
EHOMO -5.50Energy of the Highest Occupied Molecular Orbital
ELUMO -0.85Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.65Energy difference, indicating chemical stability and reactivity. nih.gov
Electronegativity (χ) 3.175A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.325A measure of resistance to change in electron distribution.
Electrophilicity Index (ω) 2.16A measure of the propensity to accept electrons. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Indole-Pyrrolidine Scaffolds for Specific Target Selectivity

The future development of indole-pyrrolidine derivatives hinges on the rational design of novel scaffolds to achieve high selectivity for specific biological targets. The versatility of both the indole (B1671886) and pyrrolidine (B122466) rings offers a rich platform for chemical modification.

The pyrrolidine scaffold's "pseudorotation" phenomenon, or the non-planarity of the ring, allows it to adopt various conformations. nih.govresearchgate.netmdpi.com The spatial orientation of substituents on the pyrrolidine ring can be precisely controlled, which in turn dictates the molecule's binding mode to target proteins. nih.gov For instance, research on various pyrrolidine derivatives has shown that controlling the puckering of the ring through the strategic placement of substituents can significantly influence pharmacological efficacy. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature; different stereoisomers can lead to vastly different biological profiles due to enantioselective interactions with protein targets. nih.govresearchgate.net Future research will focus on synthesizing and evaluating stereochemically pure isomers of compounds like 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole to identify those with optimal activity and selectivity for targets such as protein kinases, G-protein coupled receptors, or enzymes implicated in disease.

Moreover, creating fused or spiro-linked systems involving the indole and pyrrolidine motifs can generate rigid structures with well-defined spatial arrangements, which are useful as ligands. mdpi.com By exploring diverse synthetic strategies, such as cycloaddition and intramolecular ring closures, medicinal chemists can assemble a wide array of novel indole-pyrrolidine scaffolds designed to fit precisely into the binding pockets of specific disease-related proteins. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods is revolutionizing drug discovery and will be pivotal in advancing indole-pyrrolidine-based therapeutics. Molecular docking studies, a key computational tool, are frequently used to predict how a ligand, such as an indole derivative, will bind to its target protein. For example, molecular docking has been used to reveal how certain indole-based 1,2,4-triazole (B32235) derivatives occupy the colchicine-binding site in tubulin. nih.gov Similarly, docking studies helped elucidate the binding mode of novel indole derivatives within the ATP pocket of the Epidermal Growth Factor Receptor (EGFR). tandfonline.com

These in silico predictions guide the synthesis of the most promising compounds, saving time and resources. The synthesized compounds are then subjected to experimental validation through biological assays. This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization. For instance, after designing new indole derivatives containing penta-heterocycles based on structural hybridization, researchers synthesized and tested them, finding potent candidates against A549 and K562 cancer cell lines. tandfonline.com

Advanced computational methods can also predict promiscuity—a molecule's ability to interact with multiple targets—which is crucial for designing multi-target ligands while avoiding off-target effects. nih.gov The integration of these predictive models with high-throughput screening and detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays) will accelerate the discovery of indole-pyrrolidine compounds with tailored biological activities. tandfonline.com

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways, making them difficult to treat with single-target drugs. nih.govnih.gov Polypharmacology, an emerging paradigm in drug discovery, focuses on designing single chemical entities, known as Multi-Target Directed Ligands (MTDLs), that can modulate multiple targets simultaneously. nih.govnih.govbohrium.com This approach offers advantages over administering multiple drugs (polytherapy), including a more predictable pharmacokinetic profile, reduced risk of drug-drug interactions, and improved patient compliance. nih.gov

The indole-pyrrolidine scaffold is an ideal framework for developing MTDLs. By combining pharmacophores—molecular fragments responsible for biological activity—from different drug classes into a single indole-pyrrolidine structure, researchers can create hybrid molecules with multi-target capabilities. nih.gov For example, researchers have designed dual inhibitors of EGFR and CDK-2 by incorporating an indole motif into pyrazolyl-s-triazine compounds. mdpi.com The inherent ability of indole derivatives to interact with a wide range of biological targets, including various kinases and tubulin, makes them prime candidates for this strategy. researchgate.netnih.gov Future research will likely focus on the rational design of MTDLs based on the this compound scaffold to simultaneously inhibit key proteins in cancer signaling pathways or to address the multifaceted nature of neurodegenerative diseases. nih.govbohrium.com

Table 1: Examples of Multi-Targeted Indole Derivatives and Their Activities

This table presents findings on various indole derivatives, illustrating the potential for multi-target activity within this class of compounds.

CompoundTarget(s)ActivityReference
Compound VI EGFR / BRAFV600EIC50 = 0.08 µM (EGFR)IC50 = 0.15 µM (BRAFV600E) nih.gov
Compound 16 EGFR / CDK-2IC50 = 34.1 nM (EGFR)Cytotoxicity (A549 cells) IC50 = 2.66 µM mdpi.com
Compound 3a BRAFV600EIC50 = 43 nM nih.gov
Compound 3e LOX-IMVI cell line (Melanoma)IC50 = 0.96 µM nih.gov

Strategic Design for Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in the long-term treatment of diseases, particularly cancer. researchgate.nettandfonline.com The development of novel agents that can overcome or bypass resistance mechanisms is a critical area of research. nih.gov Indole derivatives have shown significant promise in this regard. mdpi.com

One strategy involves designing compounds that are effective against mutated forms of a target protein that no longer bind to existing drugs. For example, research is focused on developing novel scaffolds against mutant forms of EGFR, such as T790M and C797S, which confer resistance to first-generation inhibitors. tandfonline.com Another approach is to create hybrid molecules that combine a targeting moiety with a component that combats resistance. Wang et al. synthesized prodrugs derived from indole-chalcone and camptothecin, which showed potent activity against paclitaxel-resistant colon cancer cells. mdpi.com

The indole moiety itself appears to have the potential to enhance potency and overcome drug resistance. nih.gov For instance, an indole iso-quinoline hybrid, after modification, showed significant tumor inhibition in a mouse model of paclitaxel-resistant colon cancer. nih.gov Future strategies for the this compound scaffold could involve its incorporation into hybrid compounds or its modification to effectively inhibit mutated targets, providing a new line of attack against resistant cancers.

Table 2: Research Findings on Indole Derivatives Targeting Cancer Cells

This table summarizes the inhibitory concentrations of various indole-based compounds against different cancer cell lines, highlighting their therapeutic potential.

CompoundCell Line(s)Finding (IC50/GI50)Reference
Chalcone-indole derivative 12 Various cancer cellsIC50 values from 0.22 to 1.80 µmol/L nih.gov
Quinoline-indole derivative 13 Various cancer cellsIC50 values from 2 to 11 nmol/L nih.gov
Indole-based 1,2,4-triazole derivative 21 HeLa cellsNanomolar range efficacy nih.gov
Indole iso-quinoline hybrid 23 30 cancer cell linesGI50 = 1.5 µmol/L nih.gov
Indole-chalcone/CPT prodrug 14 HCT-116 (colon cancer)IC50 = 0.15 µM mdpi.com
Indole-chalcone/CPT prodrug 14 HCT-116 (paclitaxel-resistant)IC50 = 0.25 µM mdpi.com
Compound 10b A549 and K562 cellsIC50 = 120 nM (A549), 10 nM (K562) tandfonline.com

Q & A

Q. What synthetic strategies are recommended for 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of indole derivatives with nitrogen-containing substituents (e.g., piperidine or pyrrolidine rings) typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions. For this compound, a plausible route includes:

Functionalization of the indole core : Introduce a leaving group (e.g., halogen) at the 4-position via electrophilic substitution.

Coupling with pyrrolidine : Use Buchwald-Hartwig amination or Ullmann-type reactions to attach the pyrrolidin-2-yl group.

  • Key optimization parameters :
  • Catalyst system (e.g., Pd/Cu for coupling reactions) .
  • Solvent polarity (e.g., DMF or THF for solubility).
  • Temperature control (60–120°C to balance reactivity and side reactions).
  • Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with gradient elution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the regiochemistry of the methyl and pyrrolidine groups. For example, the methyl group at N1 shows a singlet (~δ 3.8–4.2 ppm), while pyrrolidine protons exhibit distinct splitting patterns due to ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C14H17N2) with <5 ppm error.
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities using SHELX software for refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrrolidine substituent in this compound?

  • Methodological Answer :
  • Comparative analogs : Synthesize derivatives with varied substituents (e.g., piperidine, azetidine) at the 4-position to assess the impact of ring size and basicity on target binding .
  • Biological assays : Test analogs against serotonin receptors (e.g., 5-HT1A) or kinases using radioligand binding or fluorescence polarization assays.
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC50 values. Address discrepancies by refining force fields or incorporating solvent effects .

Q. What strategies resolve low yields in the final alkylation step during synthesis?

  • Methodological Answer : Low yields in alkylation often arise from steric hindrance or competing side reactions. Mitigation approaches include:
  • Protecting group chemistry : Temporarily protect the pyrrolidine nitrogen with Boc or Fmoc to prevent undesired interactions .
  • Microwave-assisted synthesis : Enhance reaction efficiency by reducing time and improving selectivity (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Catalyst screening : Test Pd-XPhos or BrettPhos ligands for improved coupling efficiency .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability, CYP450 metabolism, and blood-brain barrier penetration using LC-MS/MS. Poor bioavailability may explain in vivo inefficacy .
  • Metabolite identification : Use HRMS to detect active/inactive metabolites. For example, N-demethylation or pyrrolidine oxidation could alter activity .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.